N-(4-Bromo-cyclohexyl)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTANGNJYBYUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromo Cyclohexyl Acetamide and Its Analogues
Direct Amidation and Halogenation Approaches
The most straightforward methods for synthesizing N-(4-Bromo-cyclohexyl)-acetamide involve either the formation of the amide bond on a pre-halogenated cyclohexane (B81311) ring or the introduction of the bromine atom onto a pre-formed N-cyclohexylacetamide scaffold.
This approach centers on the reaction of a 4-bromo-cyclohexylamine derivative with an acetylating agent. The core of this method is the formation of the amide bond. Typically, acetic anhydride (B1165640) or acetyl chloride is used to introduce the acetyl group onto the primary amine of the cyclohexyl ring. The reaction is generally robust and proceeds under mild conditions. smolecule.com The key precursor for this synthesis is 4-bromocyclohexylamine.
Reaction Scheme:
4-Bromocyclohexylamine + Acetylating Agent (e.g., Acetic Anhydride) → this compound
The efficiency of this reaction is contingent upon the stability and availability of the 4-bromocyclohexylamine starting material.
An alternative direct approach involves the bromination of N-cyclohexylacetamide. smolecule.com This method starts with a readily available precursor and introduces the halogen in a subsequent step. The challenge lies in achieving regioselective bromination at the C-4 position of the cyclohexyl ring. Various brominating agents and conditions can be employed to achieve this transformation. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator could be a potential route, although controlling the position of bromination on a cyclohexane ring can be challenging and may lead to a mixture of isomers.
A related halogenated cyclohexylacetamide derivative, N-(3-bromo-4-oxocyclohexyl)acetamide, serves as an important intermediate in the synthesis of more complex molecules. This highlights the utility of brominated cyclohexyl acetamide (B32628) structures as building blocks in organic synthesis.
Multicomponent Reactions (MCRs) for the Synthesis of N-(Cyclohexyl)-acetamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecular scaffolds. nih.govnih.gov While not a direct route to this compound, MCRs can be strategically employed to construct the core N-cyclohexylacetamide structure, which can then undergo subsequent bromination.
For example, the Ugi four-component reaction (Ugi-4CR) could theoretically be adapted to produce N-cyclohexylacetamide derivatives. The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By using cyclohexylamine (B46788) as the amine component and acetic acid as the carboxylic acid, an N-cyclohexylacetamide backbone can be generated.
| MCR Type | Reactants | Potential Product Scaffold |
| Ugi Reaction | Amine, Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amides |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino-carbonyl compounds caltech.edumdpi.com |
The products from these MCRs would require further modification to yield the target compound, but the approach highlights a convergent and atom-economical strategy for generating the core structure. nih.gov
Strategic Functional Group Interconversions Towards this compound
Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com This strategy is particularly useful when direct methods are not feasible or result in low yields.
The bromine atom on the cyclohexane ring can be introduced via the transformation of other functional groups. A common precursor is a cyclohexanol (B46403) derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a bromide ion using a source like sodium bromide. vanderbilt.edu Alternatively, alcohols can be directly converted to alkyl bromides using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). fiveable.me
Another powerful strategy involves the reduction of an aromatic ring to a cyclohexane ring. For instance, a substituted nitrophenylacetic acid can be reduced to the corresponding aminocyclohexylacetic acid, which can then be further modified. google.com This demonstrates the feasibility of creating the saturated cyclohexane core from an aromatic precursor, followed by the necessary functional group manipulations to install the bromo and acetamide moieties.
Table of Functional Group Interconversions on the Cyclohexyl Ring
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Hydroxyl (-OH) | PBr₃ or HBr | Bromo (-Br) |
| Alkene (C=C) | HBr | Bromo (-Br) |
| Amine (-NH₂) | Diazotization followed by Sandmeyer-type reaction with CuBr | Bromo (-Br) |
| Phenyl | Catalytic Hydrogenation (e.g., Rh/C, H₂) | Cyclohexyl |
The acetamide group itself can be formed through various functional group transformations. solubilityofthings.com While direct amidation is common, other methods exist. For example, a cyclohexyl isocyanate could be reacted with a methyl organometallic reagent, or a Beckmann rearrangement of a suitably substituted cyclohexanone (B45756) oxime could be envisioned. fiveable.me The conversion of amines to amides is a particularly significant interconversion in synthetic organic chemistry, often achieved using acid derivatives like acyl chlorides. solubilityofthings.com
The reduction of other nitrogen-containing functional groups can also lead to the amine precursor required for amidation. Nitriles and azides can be reduced to primary amines using various reducing agents, which can then be acetylated. vanderbilt.edu
Green Chemistry Principles Applied to the Synthesis of this compound Derivatives
Exploration of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical aspect of green chemistry as solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Traditional amide synthesis, a key step in producing acetamide derivatives, often relies on hazardous volatile organic compounds (VOCs) such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.net These solvents are associated with significant environmental, health, and safety concerns, leading regulatory bodies to classify some as Substances of Very High Concern (SVHC). researchgate.net
The focus has shifted towards identifying and utilizing greener alternatives that are less toxic, derived from renewable resources, and have a smaller environmental footprint. neuroquantology.combohrium.com For the synthesis of this compound and related compounds, several classes of green solvents are being explored.
Bio-based Solvents: Derived from agricultural crops, these solvents are sustainable alternatives to petrochemical-based ones. neuroquantology.comwiley.com Examples applicable to amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and cyclopentyl methyl ether (CPME). bohrium.comnih.gov For instance, a sustainable enzymatic method for preparing amides has been developed using CPME as a green and safe solvent alternative. nih.gov
Neoteric Solvents: This category includes ionic liquids (ILs) and deep eutectic solvents (DESs). researchgate.net
Ionic Liquids (ILs) are organic salts that are liquid at room temperature. They are noted for their low volatility, chemical stability, and thermal stability. wikipedia.org ILs have been investigated as green reaction media for catalytic reactions, including the synthesis of pharmaceutical intermediates, due to their potential to enhance reaction rates and selectivity. neuroquantology.com However, concerns about their cost and potential toxicity remain. neuroquantology.com
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. They share some advantages with ILs but are often cheaper, less toxic, and more biodegradable, making them attractive for amide synthesis. bohrium.com
Other Green Solvents:
Water: As a solvent, water is abundant, non-toxic, and inexpensive, making it a highly attractive green option. neuroquantology.comrsc.org It is particularly suitable for reactions involving hydrophilic compounds. neuroquantology.com
Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. wikipedia.orgrsc.org It has been successfully used in various applications, including extractions and polymerizations. wikipedia.org
Solvent-free Reactions: The most ideal green chemistry approach is to eliminate the solvent altogether. rsc.org Solvent-free, or solid-state, reactions can be achieved by heating or triturating the reactants, often with a catalyst, which can lead to higher reaction rates and simplified product purification. rsc.orgresearchgate.net
The following table compares the properties of conventional solvents with their greener alternatives for amide synthesis.
| Solvent Class | Examples | Advantages | Disadvantages |
| Conventional Aprotic Solvents | DMF, NMP, Dichloromethane (DCM) | High solvency for a wide range of reactants. researchgate.net | Toxic, hazardous, high environmental impact. researchgate.net |
| Bio-based Solvents | 2-MeTHF, GVL, Cyrene, CPME | Derived from renewable resources, often biodegradable, lower toxicity. bohrium.comwiley.com | May have different solvency properties requiring process optimization. |
| Ionic Liquids (ILs) | Imidazolium- or Pyridinium-based salts | Low volatility, high thermal stability, tunable properties. neuroquantology.comwikipedia.org | Can be expensive, potential toxicity, may be difficult to recycle. neuroquantology.com |
| Deep Eutectic Solvents (DESs) | Choline chloride/urea mixtures | Low cost, biodegradable, low toxicity, simple to prepare. bohrium.com | Can be viscous, limited thermal stability for some compositions. |
| Water | H₂O | Non-toxic, non-flammable, abundant, inexpensive. neuroquantology.com | Limited solubility for non-polar organic reactants, requires energy for removal. |
| Solvent-free | Not applicable | Eliminates solvent waste, can lead to faster reactions and easier purification. rsc.orgrsc.org | Not suitable for all reaction types, may require high temperatures. |
Atom Economy and Process Efficiency Considerations
Beyond solvent selection, green chemistry emphasizes the intrinsic efficiency of a chemical transformation. This is quantified by metrics such as atom economy and is a cornerstone of efficient pharmaceutical process design. jocpr.comopenaccessjournals.com
Atom Economy: Introduced as a key green chemistry concept, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.uklibretexts.org The goal is to design synthetic routes where the majority of atoms from the starting materials end up in the final product, minimizing the generation of byproducts and waste. researchgate.netprimescholars.com
The formula for calculating percent atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
Reactions with high atom economy, such as addition reactions, are inherently greener. jocpr.com In contrast, many traditional methods for amide bond formation involve coupling reagents or activators that are not incorporated into the final molecule, resulting in poor atom economy. researchgate.net For example, the synthesis of amides from carboxylic acids and amines often uses stoichiometric activating agents, which generate significant waste. researchgate.net Developing catalytic methods for direct amidation is a key research area to improve the atom economy of this crucial transformation. rsc.org
Process Efficiency: In the context of manufacturing this compound derivatives, process efficiency is a broader concept that encompasses atom economy along with other factors to create a more sustainable and cost-effective process. pharmatimesofficial.comopenaccessjournals.com Key considerations include:
Yield vs. Atom Economy: While a high reaction yield is desirable, it does not guarantee an efficient process if the atom economy is low. libretexts.org An ideal process has both high yield and high atom economy.
Process Mass Intensity (PMI): This metric evaluates the total mass of materials (raw materials, solvents, reagents, process water) used to produce a kilogram of the final product. nih.gov A lower PMI indicates a more efficient and less wasteful process.
Reduction of Steps: Consolidating multiple reaction steps into a single "one-pot" or telescopic process reduces the need for intermediate isolation and purification steps, which in turn cuts down on solvent use, energy consumption, and waste generation. rsc.orgnih.gov
Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is preferred over stoichiometric reagents. rsc.org Catalytic processes reduce waste and often allow for milder reaction conditions. nih.gov
Process Intensification: Technologies like continuous flow manufacturing can significantly improve efficiency. pharmasalmanac.comnewji.ai Flow chemistry allows for better control over reaction parameters, enhanced safety, higher yields, and easier scale-up compared to traditional batch processing. pharmasalmanac.com
The table below illustrates a hypothetical comparison of two synthetic routes to an amide, highlighting the importance of atom economy.
| Metric | Route A (Stoichiometric Reagent) | Route B (Catalytic Direct Amidation) |
| Reaction | Carboxylic Acid + Amine + Coupling Agent → Amide + Byproduct | Carboxylic Acid + Amine --(Catalyst)--> Amide + Water |
| Reactants | R-COOH + R'-NH₂ + (C₃H₆N)₂C | R-COOH + R'-NH₂ |
| Desired Product | R-CONHR' | R-CONHR' |
| Byproducts | Dicyclohexylurea | H₂O |
| Atom Economy | Low (significant mass from coupling agent is wasted). researchgate.net | High (only a small molecule, water, is produced as a byproduct). |
| Process Efficiency | Lower PMI due to additional reagent and purification needs. | Higher PMI, less waste, potentially fewer steps. nih.gov |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern objectives of the pharmaceutical and chemical industries. frontiersin.orgpharmatimesofficial.com
Advanced Structural Characterization and Conformational Analysis of N 4 Bromo Cyclohexyl Acetamide
Detailed Spectroscopic Analysis for Structural Elucidation
This section would have delved into the nuances of the compound's structure through various spectroscopic techniques.
X-ray Crystallography for Solid-State Structure Determination
This part of the article would have provided a definitive look at the three-dimensional arrangement of the atoms in the solid state.
Conformational Preferences of the Cyclohexyl Ring (e.g., Chair Conformation) and Substituent Orientation
The conformational landscape of N-(4-Bromo-cyclohexyl)-acetamide is dominated by the inherent flexibility of the cyclohexane (B81311) ring. This six-membered aliphatic ring is not planar; instead, it adopts a variety of non-planar conformations to minimize steric and torsional strain. Among these, the chair conformation is the most stable and thus the most populated form for cyclohexane and its derivatives. fiveable.mewikipedia.org The chair conformation effectively minimizes angle strain by maintaining tetrahedral bond angles of approximately 109.5° for the sp³-hybridized carbon atoms and alleviates torsional strain by ensuring that all adjacent carbon-hydrogen bonds are in a staggered arrangement. fiveable.melumenlearning.com
In the chair conformation, the twelve hydrogen atoms, or substituents, on the cyclohexane ring are not equivalent and can be classified into two distinct types: axial and equatorial. lumenlearning.comlibretexts.org Axial bonds are oriented parallel to the principal axis of symmetry of the ring, pointing either "up" or "down". lumenlearning.com Equatorial bonds, on the other hand, are directed outward from the "equator" of the ring. lumenlearning.com Through a process known as a ring flip, a cyclohexane chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa. fiveable.memasterorganicchemistry.com
For monosubstituted cyclohexanes, the two chair conformers resulting from a ring flip are not energetically equivalent. libretexts.org Generally, the conformer with the substituent in the more spacious equatorial position is more stable than the conformer with the substituent in the sterically hindered axial position. libretexts.orgucalgary.ca This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between an axial substituent and the two other axial hydrogen atoms on the same side of the ring. wikipedia.orgyoutube.com The magnitude of this preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. fiveable.me A larger A-value signifies a greater preference for the equatorial position. fiveable.me
In the case of this compound, a 1,4-disubstituted cyclohexane, the conformational analysis becomes more complex as the steric and electronic effects of both the bromo and the acetamido groups must be considered. libretexts.org The molecule can exist as two geometric isomers: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org For each geometric isomer, two chair conformations are possible through a ring flip.
For trans-1-bromo-4-acetamidocyclohexane, one chair conformation would have both the bromo and acetamido groups in equatorial positions (diequatorial), while the other, after a ring flip, would place both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. libretexts.org
Table of Conformational Energy Differences (A-Values) for Selected Substituents
| Substituent | -ΔG° (kcal/mol) |
| CH₃- | 1.7 |
| O₂N- | 1.1 |
This table provides context for the energy differences associated with axial versus equatorial orientations for common substituents. A higher value indicates a stronger preference for the equatorial position. libretexts.org
Reactivity Profiles and Mechanistic Investigations of N 4 Bromo Cyclohexyl Acetamide
Nucleophilic Substitution Reactions Involving the Cyclohexyl Bromine Atom
The bromine atom on the cyclohexyl ring represents a potential site for nucleophilic substitution. As a secondary alkyl halide, N-(4-Bromo-cyclohexyl)-acetamide could theoretically undergo substitution via both S(_N)1 and S(_N)2 mechanisms, with the outcome heavily dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
In a hypothetical S(_N)2 reaction, a strong, unhindered nucleophile would attack the carbon atom bonded to the bromine, leading to an inversion of stereochemistry at that center. For this to occur, the nucleophile must approach from the side opposite to the leaving group (bromide). The chair conformation of the cyclohexane (B81311) ring would influence the accessibility of this carbon, with the reaction proceeding more readily if the bromine atom is in an axial position.
Conversely, conditions favoring an S(_N)1 pathway, such as the use of a polar, protic solvent and a weaker nucleophile, would involve the initial formation of a secondary carbocation intermediate at the 4-position of the cyclohexyl ring. This planar carbocation could then be attacked by the nucleophile from either face, leading to a mixture of stereoisomeric products (both retention and inversion of configuration).
There is a known competition between substitution and elimination reactions for secondary alkyl halides. Therefore, treatment of this compound with a strong base could also lead to dehydrohalogenation, forming a cyclohexene (B86901) derivative.
Table 4.1.1: Predicted Outcomes of Nucleophilic Substitution on this compound
| Reaction Type | Nucleophile/Base | Solvent | Predicted Major Product(s) |
| S(_N)2 | Strong, unhindered (e.g., I⁻, CN⁻) | Polar aprotic (e.g., Acetone, DMF) | N-(4-Substituted-cyclohexyl)-acetamide (with inversion of stereochemistry) |
| S(_N)1 | Weak (e.g., H₂O, ROH) | Polar protic (e.g., Water, Ethanol) | N-(4-Substituted-cyclohexyl)-acetamide (racemic mixture at C-4) |
| E2 | Strong, hindered base (e.g., t-BuOK) | Aprotic | N-(Cyclohex-3-en-1-yl)-acetamide |
This table is predictive and based on general principles, not on experimental results for the specific compound.
Transformations at the Amide Functionality: Hydrolysis, Derivatization, and Rearrangements
The amide group in this compound is generally stable but can be transformed under specific conditions.
Hydrolysis: The most common transformation of an amide is its hydrolysis to a carboxylic acid and an amine. This can be achieved under either acidic or basic conditions, typically requiring heat.
Acid-catalyzed hydrolysis would yield 4-bromocyclohexan-1-amine and acetic acid.
Base-catalyzed hydrolysis would produce 4-bromocyclohexan-1-amine and an acetate (B1210297) salt.
Derivatization: The amide nitrogen, after deprotonation with a strong base, could theoretically be alkylated. However, this is often difficult to achieve selectively. A more common derivatization is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide to the corresponding secondary amine, yielding N-ethyl-4-bromocyclohexan-1-amine.
No documented rearrangement reactions specific to this compound have been found in the scientific literature.
Catalytic Reactions and Metal-Mediated Transformations Utilizing the Bromo-Cyclohexyl Moiety
The bromo-cyclohexyl group is a suitable handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While no specific examples utilizing this compound are documented, its participation in such reactions can be predicted based on extensive literature on the coupling of alkyl bromides.
Palladium-catalyzed reactions are particularly relevant. For instance, a Suzuki-Miyaura coupling could potentially be used to react this compound with an organoboron compound to form a new carbon-carbon bond at the 4-position of the cyclohexyl ring. Similarly, Buchwald-Hartwig amination could be employed to replace the bromine with a nitrogen-based nucleophile. These reactions often require specific ligands on the palladium catalyst to facilitate the reaction with a secondary alkyl bromide.
Copper-catalyzed reactions, such as the borylation of alkyl halides, could also be a viable pathway for functionalizing the molecule.
Table 4.3.1: Plausible Catalytic Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Predicted Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, Base | N-(4-Aryl-cyclohexyl)-acetamide |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Buchwald ligand, Base | N-(4-(Dialkylamino)-cyclohexyl)-acetamide |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | N-(4-Alkynyl-cyclohexyl)-acetamide |
This table presents hypothetical applications of standard catalytic methods to this compound.
Proposed Reaction Mechanisms for Novel Chemical Conversions
As there are no published novel chemical conversions for this compound, no specific reaction mechanisms can be detailed. The development of new reactions involving this compound would first require exploratory studies to identify such transformations. Subsequent mechanistic investigations would then be necessary to elucidate the pathways, which could involve techniques such as kinetic studies, isotopic labeling, and computational modeling.
Computational and Theoretical Investigations of N 4 Bromo Cyclohexyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine molecular structure and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure, Ground State Geometries, and Vibrational Frequencies
Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the electronic structure of molecules. By approximating the electron density, DFT methods can accurately calculate the ground state geometry of N-(4-Bromo-cyclohexyl)-acetamide, determining the most stable three-dimensional arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various modes of atomic motion, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model and aid in the interpretation of experimental results.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value |
| Ground State Energy | Value not available |
| Key Bond Lengths (e.g., C-Br, C=O, N-H) | Data not available |
| Key Bond Angles (e.g., C-N-C, O=C-N) | Data not available |
| Prominent Vibrational Frequencies (cm⁻¹) | Data not available |
Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as specific published data for this compound is unavailable.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue areas represent regions of positive potential (electron-poor), usually found around hydrogen atoms bonded to electronegative atoms.
ESP maps are invaluable for predicting how a molecule will interact with other molecules, such as identifying sites for nucleophilic or electrophilic attack. The analysis of the ESP map for this compound would reveal the locations of its most positive and negative potentials, offering insights into its intermolecular interactions and potential binding sites.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape and intermolecular interactions in different environments.
Conformational Dynamics and Stability in Various Environments
MD simulations of this compound would allow for the investigation of its conformational dynamics. The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, and the orientation of the N-acetamide group can also vary. MD simulations can track the transitions between these conformations and determine their relative stabilities in different environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions.
Intermolecular Interactions in Solution and Crystalline Phases
In a condensed phase, such as in solution or a crystal, the behavior of this compound is governed by its interactions with surrounding molecules. MD simulations can be used to study these intermolecular interactions in detail. For example, in an aqueous solution, the simulations could reveal the formation and dynamics of hydrogen bonds between the amide group and water molecules. In a simulated crystalline phase, MD could be used to understand the packing of the molecules and the nature of the non-covalent interactions, such as hydrogen bonding and halogen bonding involving the bromine atom, that stabilize the crystal lattice.
Structural Modifications and Analogues of N 4 Bromo Cyclohexyl Acetamide: Synthesis and Academic Investigation
Design and Synthesis of Substituted N-(Bromo-cyclohexyl)-acetamide Derivatives
The synthesis of derivatives of N-(4-Bromo-cyclohexyl)-acetamide is a systematic process that involves the modification of the cyclohexyl ring, the acetamide (B32628) nitrogen, and the carbonyl group. These modifications are crucial for exploring the chemical space around the parent molecule and for developing new compounds with tailored properties.
Systematic Variation of Substituents on the Cyclohexyl Ring
Key transformations include:
Allylic Bromination: The use of reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at a position allylic to a double bond in a cyclohexene (B86901) precursor.
Epoxidation and Ring Opening: The formation of an epoxide on a cyclohexene ring, followed by ring-opening with a nucleophile, can introduce a variety of substituents, such as hydroxyl or alkoxy groups.
Catalytic Hydrogenation: The reduction of a double bond in a substituted cyclohexene can yield a saturated cyclohexyl ring with the desired substituents.
The following table provides examples of systematically varied substituents on the cyclohexyl ring and the synthetic approaches that could be employed.
| Substituent | Position on Cyclohexyl Ring | Potential Synthetic Precursor | Reaction Type |
| Hydroxyl (-OH) | 2 or 3 | Cyclohexene oxide | Epoxide ring-opening |
| Methyl (-CH3) | Various | Substituted cyclohexanone (B45756) | Grignard reaction followed by reduction |
| Fluoro (-F) | Various | Hydroxy-cyclohexylamine | Deoxyfluorination |
Modifications to the Acetamide Nitrogen and Carbonyl Groups
Alterations to the acetamide moiety can significantly impact the electronic and steric properties of the molecule. These modifications can influence hydrogen bonding capabilities, metabolic stability, and interactions with biological targets.
N-Alkylation and N-Arylation: The nitrogen atom of the acetamide can be substituted with various alkyl or aryl groups. researchgate.net This is typically achieved by deprotonating the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide.
Acyl Group Variation: The acetyl group can be replaced with other acyl groups to modulate the compound's lipophilicity and electronic nature. This is accomplished by using different acylating agents, such as acid chlorides or anhydrides, in the reaction with 4-bromocyclohexylamine.
The table below illustrates modifications to the acetamide group.
| Modification | Reagent/Method | Resulting Functional Group |
| N-Methylation | Sodium hydride, Methyl iodide | N-methyl-N-(4-bromo-cyclohexyl)-acetamide |
| N-Phenylation | Palladium-catalyzed cross-coupling | N-phenyl-N-(4-bromo-cyclohexyl)-acetamide |
| Benzoylation | Benzoyl chloride | N-(4-bromo-cyclohexyl)-benzamide |
Synthesis of Poly-Substituted and Fused-Ring Analogues
The creation of more complex analogues, such as those with multiple substituents or fused ring systems, expands the structural diversity of the this compound scaffold. nih.gov
Poly-substitution: The introduction of multiple functional groups on the cyclohexyl ring can be achieved through a sequence of reactions, such as those described in section 6.1.1. The regioselectivity of these reactions is a critical consideration.
Fused-Ring Systems: The synthesis of analogues where the cyclohexyl ring is fused to another ring, such as a benzene (B151609) or a heterocyclic ring, creates rigid structures that can provide valuable information about the conformational requirements for biological activity. rsc.orgresearchgate.net These are often synthesized from precursors that already contain the fused ring system, for example, a tetralone derivative, which is then elaborated to introduce the bromo and acetamido functionalities. The synthesis of fused heterocyclic compounds can also be achieved through cycloaddition reactions. mdpi.com
Examples of these complex analogues are presented in the following table.
| Analogue Type | Structural Feature | Synthetic Strategy |
| Di-substituted | 2,4-dibromo-cyclohexyl-acetamide | Sequential bromination reactions |
| Fused-Ring | N-(5-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | Starting from a tetralone precursor |
| Fused-Heterocycle | Imidazo[2,1-b]thiazole analogues | One-pot multi-component reactions acs.org |
Structure-Activity Relationship (SAR) Studies in Related Brominated Acetamide Scaffolds within Academic Research Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For brominated acetamide scaffolds, these studies provide insights into the role of stereochemistry, conformation, and the electronic and steric effects of the bromine substituent. bris.ac.uk
Influence of Stereochemistry and Conformational Features on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological macromolecules. For this compound, both stereochemistry and conformational flexibility play a significant role.
Stereoisomerism: The cyclohexyl ring in this compound can exist as cis and trans diastereomers, depending on the relative orientation of the bromo and acetamido groups. These isomers can have different biological activities due to the distinct spatial positioning of these key functional groups. The separation and independent biological evaluation of these isomers are crucial for a comprehensive SAR analysis.
Conformational Analysis: The cyclohexyl ring typically adopts a chair conformation. In the trans isomer, both the bromo and acetamido groups can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one group must be in an axial position, which is sterically less favorable. The preferred conformation of these molecules can dictate how they fit into a binding site of a protein or receptor.
Electronic and Steric Effects of Bromine Substitution on Reactivity and Biological Recognition
The bromine atom, as a halogen, imparts specific electronic and steric properties to the this compound molecule. acs.org
Electronic Effects: Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect). researchgate.net This can influence the reactivity of the molecule, for instance, by affecting the acidity of the N-H proton in the acetamide group. The presence of bromine can also lead to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on a biological target. ump.edu.pl These bonds can contribute to the binding affinity and selectivity of the compound. Studies on other brominated molecules have shown that bromination can significantly reduce the energy gap between valence and conduction states, potentially facilitating electron transfer processes. rsc.org
The strategic incorporation of bromine into a molecular structure is a widely used tactic in drug design, with potential benefits including enhanced therapeutic activity and favorable metabolic properties. ump.edu.pl
Comparative Chemical and Spectroscopic Studies with N-(4-Bromophenyl)-acetamide Analogues
The structural distinction between this compound and its aromatic analogue, N-(4-bromophenyl)-acetamide, lies in the nature of the six-membered ring to which the acetamido group is attached. In the former, it is a saturated aliphatic cyclohexane (B81311) ring, while in the latter, it is an aromatic phenyl ring. This fundamental difference in the electronic and conformational properties of the ring systems gives rise to distinct chemical and spectroscopic characteristics.
Chemical Properties
The chemical properties of this compound and N-(4-bromophenyl)-acetamide are primarily influenced by the electronic environment of the bromo and acetamido functional groups. The reactivity of the bromine atom and the properties of the amide linkage are significantly different in the aliphatic versus the aromatic system.
In this compound, the bromine atom is attached to a sp³-hybridized carbon atom of the cyclohexane ring. This C-Br bond is a typical alkyl halide bond. The electronegativity difference between carbon and bromine creates a polar bond, making the carbon atom susceptible to nucleophilic substitution reactions. The cyclohexane ring can exist in different conformations, primarily the chair conformation, with the bromo and acetamido groups occupying either axial or equatorial positions. This conformational flexibility can influence the reactivity of the compound.
Conversely, in N-(4-bromophenyl)-acetamide, the bromine atom is directly attached to a sp²-hybridized carbon atom of the aromatic ring. The C-Br bond is stronger and less reactive towards nucleophilic substitution than in its aliphatic counterpart due to the partial double bond character arising from resonance with the phenyl ring. The lone pairs of the bromine atom can delocalize into the aromatic π-system, which also affects the electron density of the ring and its susceptibility to electrophilic aromatic substitution reactions. The acetamido group, being an activating group (ortho-, para-directing), influences the position of further substitution on the phenyl ring.
A general comparison of the chemical properties is outlined in the table below.
Table 1: Comparative Chemical Properties
| Property | This compound | N-(4-bromophenyl)-acetamide |
|---|---|---|
| Ring System | Saturated aliphatic (cyclohexane) | Aromatic (phenyl) |
| Hybridization of C-Br Carbon | sp³ | sp² |
| Reactivity of C-Br Bond | Susceptible to nucleophilic substitution | Less reactive towards nucleophilic substitution |
| Key Reactions | Nucleophilic substitution at the C-Br bond | Electrophilic aromatic substitution on the phenyl ring |
| Conformational Flexibility | High (e.g., chair conformations) | Planar and rigid |
Spectroscopic Studies
The differences in the molecular structure of this compound and N-(4-bromophenyl)-acetamide are clearly reflected in their spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
In the ¹H NMR spectrum of This compound , the signals for the cyclohexane protons are expected in the aliphatic region, typically between 1.0 and 4.5 ppm. The protons on the carbon bearing the bromine atom (CH-Br) and the proton on the carbon bearing the acetamido group (CH-NH) would be expected to appear at the lower field end of this range due to the deshielding effect of the electronegative bromine and nitrogen atoms. The protons of the methyl group in the acetamido moiety would appear as a singlet at around 2.0 ppm. Due to the conformational flexibility of the cyclohexane ring, the signals for the methylene (B1212753) protons can be complex, often appearing as broad multiplets.
For N-(4-bromophenyl)-acetamide , the ¹H NMR spectrum shows distinct signals for the aromatic protons in the region of 7.0-8.0 ppm. bmrb.io The protons on the phenyl ring ortho and meta to the bromine atom are chemically non-equivalent and typically appear as doublets due to spin-spin coupling. The N-H proton of the amide group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the acetamido group appear as a sharp singlet around 2.1-2.2 ppm. bmrb.io
The ¹³C NMR spectra also show characteristic differences. For This compound , all carbon signals are expected in the aliphatic region (typically 20-60 ppm). The carbons attached to the bromine and nitrogen atoms will be shifted downfield compared to the other cyclohexane carbons.
In contrast, the ¹³C NMR spectrum of N-(4-bromophenyl)-acetamide displays signals for the aromatic carbons in the range of 115-140 ppm. bmrb.io The carbon atom attached to the bromine (C-Br) and the carbon attached to the nitrogen (C-NH) have distinct chemical shifts influenced by the electronic effects of these substituents. The carbonyl carbon of the acetamido group appears significantly downfield, typically around 168 ppm, and the methyl carbon appears upfield around 24-25 ppm. bmrb.io
Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Functional Group | This compound (Predicted) | N-(4-bromophenyl)-acetamide (Experimental) bmrb.io |
|---|---|---|
| -CH₃ (acetamide) | ~2.0 (s) | 2.18 (s) |
| Cyclohexane Protons | 1.0 - 4.5 (m) | - |
| Aromatic Protons | - | 7.42 (m) |
| -NH (amide) | Variable (br s) | 7.35 (br) |
s = singlet, m = multiplet, br = broad
Table 3: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Atom | This compound (Predicted) | N-(4-bromophenyl)-acetamide (Experimental) bmrb.io |
|---|---|---|
| -CH₃ (acetamide) | ~24 | 24.63 |
| Cyclohexane Carbons | 20 - 60 | - |
| C-Br | ~50-60 | 116.86 |
| C-N | ~50-60 | 136.91 |
| Aromatic Carbons | - | 121.36, 131.95 |
| C=O (amide) | ~170 | 168.36 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Both this compound and N-(4-bromophenyl)-acetamide share the acetamido group and will therefore show some similar characteristic peaks.
Both compounds will exhibit a strong absorption band for the C=O (amide I) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Another characteristic amide peak is the N-H bending (amide II) vibration, which appears around 1520-1570 cm⁻¹. The N-H stretching vibration is observed as a sharp peak in the region of 3250-3350 cm⁻¹.
The key difference in their IR spectra will be in the C-H stretching and the C-Br stretching regions. This compound will show C-H stretching vibrations for the sp³ hybridized C-H bonds of the cyclohexane ring in the region of 2850-3000 cm⁻¹. In contrast, N-(4-bromophenyl)-acetamide will show C-H stretching vibrations for the sp² hybridized C-H bonds of the aromatic ring, typically appearing above 3000 cm⁻¹. Furthermore, the C-Br stretching vibration for the aliphatic bromoalkane is expected in the range of 500-680 cm⁻¹, while for the aromatic bromo-compound, it is found in a slightly different region.
Table 4: Comparative IR Spectroscopy Data (Wavenumbers in cm⁻¹)
| Vibrational Mode | This compound (Predicted) | N-(4-bromophenyl)-acetamide (Experimental) |
|---|---|---|
| N-H Stretch | 3250-3350 | ~3300 |
| C-H Stretch (aliphatic) | 2850-3000 | - |
| C-H Stretch (aromatic) | - | >3000 |
| C=O Stretch (Amide I) | 1630-1680 | ~1660 |
| N-H Bend (Amide II) | 1520-1570 | ~1530 |
| C-Br Stretch | 500-680 | ~500-600 |
Broader Academic Significance and Future Research Directions
N-(4-Bromo-cyclohexyl)-acetamide as a Versatile Synthetic Intermediate
The presence of a bromine atom on the cyclohexane (B81311) ring and a secondary amide group provides two key reactive sites, positioning this compound as a highly adaptable component in organic synthesis.
This compound serves as a foundational building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromo group can be readily displaced by a variety of nucleophiles or participate in coupling reactions, while the amide group can be hydrolyzed or otherwise modified. This dual reactivity allows for its incorporation into larger, more intricate molecular architectures. For instance, acetamide (B32628) derivatives are frequently synthesized and investigated for their potential analgesic activities. researchgate.net The synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives through the nucleophilic substitution of a chloroacetamide highlights a common strategy that could be adapted for this compound. researchgate.net Such derivatives are explored for a wide range of biological activities, including anti-cancer, anti-HIV, antiviral, and anticonvulsant properties. researchgate.net
A closely related compound, N-(3-bromo-4-oxocyclohexyl)acetamide, is noted for its role as an intermediate in the preparation of more complex molecules, especially in pharmaceutical development. This underscores the potential of bromo-cyclohexyl acetamides in synthesizing biologically active compounds. The reactivity of the bromine atom allows for nucleophilic substitution, while the acetamide group can undergo hydrolysis or condensation reactions.
The reactivity of this compound makes it a suitable starting material for the construction of various cyclic systems. The bromo group can be a key handle for intramolecular cyclization reactions to form new carbocyclic rings or for reactions with difunctional reagents to construct heterocyclic systems. For example, the synthesis of thioamides from amides using Lawesson's reagent is a well-established method that could be applied to this compound. mdpi.com The resulting thioamide would be a valuable intermediate for the synthesis of various sulfur-containing heterocycles like thiazoles. mdpi.com
Furthermore, the general synthetic utility of brominated compounds in forming new carbon-carbon and carbon-heteroatom bonds is extensively documented. acs.org These reactions are fundamental to constructing diverse molecular scaffolds. While direct examples using this compound are not prevalent in the literature, the principles of using similar bromo-organic compounds as building blocks for heterocycles like highly brominated quinolines are well-established. nih.gov The synthesis of cyclobutanes from pyrrolidines, although a different transformation, showcases the kind of complex carbocyclic systems that can be accessed through innovative synthetic routes involving cyclic amines and amides. acs.org
Opportunities for Advanced Methodologies in Reaction Optimization and Process Development
The synthesis and derivatization of this compound can benefit significantly from modern process optimization techniques. Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for rapid reaction optimization and scale-up. rsc.orgchemistryviews.org The use of machine learning algorithms coupled with flow chemistry platforms is an emerging strategy for the efficient optimization of reaction conditions, such as temperature, residence time, and stoichiometry. cam.ac.uk This approach could be applied to reactions involving this compound to quickly identify optimal process parameters and improve yield and purity while minimizing waste. cam.ac.ukresearchgate.net
Emerging Theoretical and Computational Insights into Novel Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity and reaction mechanisms of molecules like this compound. DFT calculations can be employed to study the transition states and intermediates of potential reactions, offering insights that can guide the rational design of new synthetic transformations. researchgate.net For instance, computational studies on the bromination of alkenes have revealed detailed mechanistic pathways, including the nature of the transition states and the role of the solvent. researchgate.net Similar computational investigations could be applied to predict the outcomes of reactions involving this compound and to explore novel, yet to be discovered, transformations. DFT studies have also been instrumental in understanding the stereoselective synthesis of cyclobutanes, providing a rationale for the observed product distribution based on the calculated energy barriers of different reaction pathways. acs.org
Prospective Research in Sustainable Synthesis and Environmental Considerations
Future research concerning this compound will likely focus on developing more sustainable synthetic routes. Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reagents, are becoming increasingly important in chemical synthesis. rsc.orgnih.gov For the synthesis of amides, research is ongoing to replace traditional coupling reagents that have poor atom economy with more sustainable catalytic methods. pulsus.com The use of water as a solvent in organic reactions, facilitated by micellar catalysis, is a promising green alternative to volatile organic solvents. rsc.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromo-cyclohexyl)-acetamide, and what key reaction conditions influence yield?
Answer: Synthesis typically involves bromination of a cyclohexyl precursor followed by acetylation. Key steps include:
- Bromination: Cyclohexyl derivatives (e.g., cyclohexanol or cyclohexene) are brominated using reagents like PBr₃ or N-bromosuccinimide (NBS). Steric hindrance from the cyclohexyl ring may require elevated temperatures (80–100°C) .
- Acetylation: The brominated intermediate reacts with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide. Solvent choice (e.g., dichloromethane or THF) and reaction time (4–12 hours) significantly impact purity and yield .
Optimization Tip: Use catalytic DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR: Assign signals for the cyclohexyl ring (δ ~1.2–2.5 ppm for protons, δ ~20–50 ppm for carbons) and acetamide group (NH at δ ~6.5–7.5 ppm; carbonyl at ~170 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly loss of Br (isotopic signature) .
- IR Spectroscopy: Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the potential applications of this compound in medicinal chemistry?
Answer:
- Intermediate for Pharmaceuticals: The bromine atom serves as a leaving group for Suzuki couplings or nucleophilic substitutions to generate bioactive derivatives (e.g., kinase inhibitors) .
- Enzyme Inhibition: The acetamide group may hydrogen-bond to active sites, as seen in analogous brominated acetamides targeting inflammatory pathways .
Advanced Research Questions
Q. How can researchers address low yields in the acetylation step during synthesis?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate reaction kinetics .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of the amine intermediate .
- Purity Control: Pre-purify the brominated intermediate via column chromatography to remove byproducts that hinder acetylation .
Q. What strategies resolve contradictions in reported biological activities of brominated acetamide derivatives?
Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Purity Validation: Use HPLC (>95% purity) and elemental analysis to confirm compound integrity, as impurities (e.g., residual bromine) may skew bioactivity results .
- Orthogonal Models: Compare results across in vitro (e.g., cell-based) and in silico (docking simulations) systems to identify artifacts .
Q. How does the steric/electronic environment of the cyclohexyl ring influence reactivity in substitution reactions?
Answer:
- Steric Effects: Bulky substituents on the cyclohexyl ring hinder nucleophilic attack at the bromine site, favoring elimination over substitution. Use conformational analysis (e.g., DFT calculations) to predict reactivity .
- Electronic Effects: Electron-withdrawing groups (e.g., acetamide) polarize the C-Br bond, accelerating SN₂ mechanisms. Kinetic studies (e.g., varying leaving groups) can quantify these effects .
Q. What are the challenges in determining stereochemical configuration, and how can they be addressed?
Answer:
- Conformational Flexibility: The cyclohexyl ring’s chair-boat interconversion complicates NMR analysis. Use low-temperature ¹³C NMR or NOESY to identify axial/equatorial substituents .
- X-ray Crystallography: Resolve absolute configuration by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .
Q. How can researchers ensure purity following synthesis?
Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove residual bromine or acetyl byproducts .
- Melting Point Analysis: Compare observed values (e.g., 120–125°C) with literature data to confirm crystallinity .
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
